molecular formula C22H28N2O7S B4099382 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B4099382
M. Wt: 464.5 g/mol
InChI Key: KVFBPQPFLFAESW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, a morpholine ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps:

  • Formation of the Dimethoxyphenyl Ethyl Intermediate

      Starting Material: 3,4-dimethoxybenzaldehyde

      Reaction: Reduction with sodium borohydride to form 3,4-dimethoxyphenylethanol

      Condition: Mild temperature, methanol as solvent

  • Synthesis of the Sulfonamide Intermediate

      Starting Material: 4-hydroxybenzenesulfonyl chloride

      Reaction: Reaction with 2-(morpholin-4-yl)ethanol to form 4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

      Condition: Basic medium, room temperature

  • Coupling Reaction

      Starting Material: 3,4-dimethoxyphenylethanol and 4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

      Reaction: Coupling using a suitable coupling agent like dicyclohexylcarbodiimide (DCC)

      Condition: Anhydrous conditions, room temperature

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: The morpholine ring and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of quinones from the dimethoxyphenyl group

    Reduction: Formation of amines from the sulfonamide group

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

    Material Production:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition. The morpholine ring can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-piperidin-4-yl-2-oxoethoxy)benzenesulfonamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-pyrrolidin-4-yl-2-oxoethoxy)benzenesulfonamide

Uniqueness

  • Structural Features : The presence of the morpholine ring and the specific arrangement of functional groups make N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide unique compared to similar compounds.
  • Reactivity : The compound’s reactivity is influenced by the electron-donating effects of the dimethoxy groups and the electron-withdrawing effects of the sulfonamide group.
  • Applications : Its unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-20-8-3-17(15-21(20)29-2)9-10-23-32(26,27)19-6-4-18(5-7-19)31-16-22(25)24-11-13-30-14-12-24/h3-8,15,23H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBPQPFLFAESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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